molecular formula C6H11NO2 B12927026 (2S,3R)-3-Ethylazetidine-2-carboxylic acid

(2S,3R)-3-Ethylazetidine-2-carboxylic acid

Katalognummer: B12927026
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: WIBJWJCHZIGABR-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-3-Ethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethylazetidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner-Wadsworth-Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this method ranges from 52-65%.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-Ethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: These involve the replacement of one functional group with another.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, and conditions may involve polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution might yield various substituted azetidine derivatives, while oxidation could produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3R)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,3R)-3-Ethylazetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications.

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

(2S,3R)-3-ethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1

InChI-Schlüssel

WIBJWJCHZIGABR-UHNVWZDZSA-N

Isomerische SMILES

CC[C@@H]1CN[C@@H]1C(=O)O

Kanonische SMILES

CCC1CNC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.